2-(1H-Imidazol-1-YL)ethanamine hydrochloride
Overview
Description
2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride typically involves the reaction of imidazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed: The major products formed from these reactions include various imidazole derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
2-(1H-Imidazol-1-YL)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which influences its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride
- Histamine diphosphate
- 2-(4-Methoxyphenyl)-1-methylpiperazine
Comparison: Compared to these similar compounds, 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is unique due to its specific structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-imidazol-1-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOALRMMSSHIANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918240 | |
Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-43-0 | |
Record name | NSC280770 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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